Isopedicin
Description
Properties
IUPAC Name |
(2S)-6-hydroxy-5,7,8-trimethoxy-2-phenyl-2,3-dihydrochromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O6/c1-21-15-13-11(19)9-12(10-7-5-4-6-8-10)24-16(13)18(23-3)17(22-2)14(15)20/h4-8,12,20H,9H2,1-3H3/t12-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSVYPJWNGKLMJM-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C2=C1C(=O)CC(O2)C3=CC=CC=C3)OC)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C(C2=C1C(=O)C[C@H](O2)C3=CC=CC=C3)OC)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O6 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Chalcone Intermediates
The most widely reported synthetic route begins with chalcone precursors. For example, 4-(1H-tetrazol-5-yl)benzaldehyde reacts with 2-hydroxyacetophenones in ethanol under basic conditions (e.g., pyrrolidine) to form flavanones. Subsequent iodine-mediated cyclization in dimethyl sulfoxide (DMSO) yields the target chroman-4-one scaffold.
Microwave-Assisted Synthesis
Microwave irradiation significantly enhances reaction efficiency. A study demonstrated that substituting conventional reflux with microwave conditions reduced reaction time from 8 hours to 30 minutes while improving yield by 14%. This method also minimizes side products, such as dimerized intermediates.
Isolation from Natural Sources
Isopedicin has been isolated from Tinospora sinensis and Chromolaena odorata using methanol extraction followed by chromatographic purification. However, natural yields are low (0.02–0.05% w/w), making synthetic routes preferable for large-scale production.
Table 2: Natural Isolation Protocol
| Step | Details |
|---|---|
| Extraction | Methanol, reflux (72 h) |
| Fractionation | Hexane/ethyl acetate partitioning |
| Chromatography | Silica gel (n-hexane:acetone gradient) |
| Final Purification | Recrystallization (methanol/CH₂Cl₂) |
Optimization Studies
Solvent and Catalyst Screening
DMSO outperforms solvents like THF or acetonitrile in cyclization due to its ability to stabilize transition states. Replacing iodine with other oxidants (e.g., H₂O₂) resulted in lower yields (≤65%).
Emerging Methods
Recent patents describe flavonoid derivatives synthesized via Pd-catalyzed cross-coupling, though applications to this compound remain unexplored. Biocatalytic approaches using alpha-rhamnosidases are under investigation for analogous flavanones.
Chemical Reactions Analysis
Types of Reactions
(S)-6-Hydroxy-5,7,8-trimethoxy-2-phenylchroman-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The chromanone core can be reduced to a chromanol using reducing agents such as sodium borohydride.
Substitution: Methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a chromanol derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmacological Applications
1.1 Antioxidant Activity
Research indicates that (S)-6-Hydroxy-5,7,8-trimethoxy-2-phenylchroman-4-one exhibits significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress-related diseases. Studies have shown that this compound can effectively scavenge free radicals and reduce lipid peroxidation in cellular models, suggesting its potential use in preventing diseases related to oxidative damage .
1.2 Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory effects in various in vitro studies. It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings support its potential application in treating inflammatory conditions like arthritis and other chronic inflammatory diseases .
1.3 Anticancer Properties
Emerging evidence suggests that (S)-6-Hydroxy-5,7,8-trimethoxy-2-phenylchroman-4-one may possess anticancer properties. In vitro studies have shown that it induces apoptosis in cancer cell lines through the activation of caspases and modulation of apoptotic pathways. Its ability to inhibit tumor growth in animal models further underscores its potential as a chemotherapeutic agent .
Biochemical Applications
2.1 Enzyme Modulation
This compound has been studied for its role as an enzyme modulator. It has been shown to interact with various enzymes involved in metabolic pathways, potentially altering their activity. For instance, it may serve as an inhibitor of certain cytochrome P450 enzymes, which are crucial for drug metabolism .
2.2 Neuroprotective Effects
Recent studies highlight the neuroprotective properties of (S)-6-Hydroxy-5,7,8-trimethoxy-2-phenylchroman-4-one against neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. The compound appears to protect neuronal cells from apoptosis induced by neurotoxic agents, possibly through its antioxidant activity and modulation of neuroinflammatory processes .
Environmental Applications
3.1 Phytoremediation Potential
The compound's structure suggests it may play a role in phytoremediation—using plants to remove contaminants from the environment. Certain plant species that produce this flavonoid can enhance soil health and reduce pollutants through metabolic processes involving (S)-6-Hydroxy-5,7,8-trimethoxy-2-phenylchroman-4-one .
3.2 Ecotoxicological Studies
In ecotoxicology, the compound is being investigated for its effects on aquatic ecosystems. Its influence on aquatic organisms' growth and reproduction is being studied to assess environmental safety and toxicity levels of chemical exposures .
Case Studies
Mechanism of Action
The mechanism of action of (S)-6-Hydroxy-5,7,8-trimethoxy-2-phenylchroman-4-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase, reducing inflammation.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating intrinsic apoptotic pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The biological and physicochemical properties of flavones are highly sensitive to substituent positions and stereochemistry. Below is a comparative analysis of structurally related compounds:
Key Findings from Comparative Studies
Substituent Position and Activity :
- The hydroxyl group at C6 in the target compound is critical for antioxidant activity, as seen in analogs like 5,7-dihydroxyflavones . Shifting the hydroxyl to C8 (as in ) may reduce interaction with enzymes like cytochrome P450.
- Methoxy groups at C5,7,8 enhance membrane permeability but reduce water solubility compared to hydroxylated analogs (e.g., 5,7-dihydroxy-2-phenyl derivatives) .
Stereochemical Influence: The S-configuration at C6 in the target compound may confer selective binding to chiral receptors, a feature absent in non-chiral analogs like 8-hydroxy-5,6,7-trimethoxyflavone .
Glycosylation Effects :
- Glycosylated derivatives (e.g., 5-hydroxy-2-(4-hydroxyphenyl)-7-glycosyl-chroman-4-one ) exhibit significantly higher solubility but lower bioavailability due to reduced passive diffusion .
Redox and Stability Profiles: Trimethoxy-substituted compounds (e.g., the target and ) show greater stability under oxidative conditions compared to dihydroxy analogs, which are prone to quinone formation .
Biological Activity
(S)-6-Hydroxy-5,7,8-trimethoxy-2-phenylchroman-4-one is a flavonoid compound known for its diverse biological activities. This article explores its biological properties, synthesis methods, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of (S)-6-Hydroxy-5,7,8-trimethoxy-2-phenylchroman-4-one is C18H20O5. It features a chroman backbone with three methoxy groups and a hydroxyl group, contributing to its biological reactivity and solubility.
1. Antioxidant Activity
Research indicates that (S)-6-Hydroxy-5,7,8-trimethoxy-2-phenylchroman-4-one exhibits significant antioxidant properties. It effectively scavenges free radicals, reducing oxidative stress in cells. This activity is crucial for preventing cellular damage and has implications for aging and various diseases.
2. Anticancer Properties
Several studies have demonstrated the compound's ability to inhibit the proliferation of various cancer cell lines. For instance, it has shown efficacy against breast cancer cells by inducing apoptosis and inhibiting cell cycle progression. The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation.
3. Anti-inflammatory Effects
In vitro and in vivo studies suggest that this compound reduces inflammation by inhibiting pro-inflammatory cytokines and enzymes such as COX-1 and COX-2. This property positions it as a potential therapeutic agent for inflammatory diseases.
Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Antioxidant | Scavenges free radicals; reduces oxidative stress |
| Anticancer | Inhibits proliferation of cancer cells; induces apoptosis |
| Anti-inflammatory | Reduces inflammation; inhibits pro-inflammatory cytokines |
The biological activities of (S)-6-Hydroxy-5,7,8-trimethoxy-2-phenylchroman-4-one are attributed to its structural features:
- Hydroxyl Groups : These groups are essential for antioxidant activity through hydrogen donation.
- Methoxy Groups : They enhance lipophilicity and may improve bioavailability.
The compound's interactions with biological macromolecules often involve group transfer reactions, which are critical for its various activities.
Synthesis Methods
The synthesis of (S)-6-Hydroxy-5,7,8-trimethoxy-2-phenylchroman-4-one typically involves:
- Starting Materials : Commonly derived from naturally occurring flavonoids.
- Reaction Conditions : Careful control of temperature and pH is necessary to optimize yields.
- Purification : Techniques such as chromatography are employed to achieve high purity.
Case Study 1: Antioxidant Activity
A study evaluated the antioxidant capacity using DPPH radical scavenging assays, demonstrating that (S)-6-Hydroxy-5,7,8-trimethoxy-2-phenylchroman-4-one exhibited a significant reduction in DPPH radicals compared to controls.
Case Study 2: Anticancer Activity
In a laboratory setting, the compound was tested on MCF-7 breast cancer cells. Results indicated a dose-dependent inhibition of cell growth with an IC50 value significantly lower than that of standard chemotherapeutic agents.
Future Perspectives
The promising biological activities of (S)-6-Hydroxy-5,7,8-trimethoxy-2-phenylchroman-4-one warrant further investigation into its mechanisms and potential therapeutic applications. Future research should focus on:
- Clinical Trials : To assess safety and efficacy in humans.
- Mechanistic Studies : To elucidate the pathways involved in its anticancer and anti-inflammatory effects.
- Formulation Development : To enhance bioavailability through novel delivery systems.
Q & A
Basic Research Questions
Q. What are the recommended methods for verifying the stereochemical configuration of (S)-6-Hydroxy-5,7,8-trimethoxy-2-phenylchroman-4-one?
- Methodological Answer : X-ray crystallography is the gold standard for confirming stereochemistry. For example, Acta Crystallographica Section E reports the use of single-crystal X-ray diffraction to resolve the spatial arrangement of methoxy and hydroxyl groups in structurally related chromanones . Circular dichroism (CD) spectroscopy can supplement this by correlating optical activity with the (S)-configuration. Ensure crystallization conditions (solvent, temperature) are optimized to obtain high-quality crystals.
Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?
- Methodological Answer : Combine chromatographic and spectroscopic techniques:
- HPLC : Use a C18 column with a methanol-water gradient (e.g., 60:40 to 90:10) and UV detection at 254 nm to assess purity (>95%) .
- NMR : Analyze and NMR spectra to confirm substituent positions (e.g., methoxy groups at C5, C7, C8) and the absence of impurities. Compare chemical shifts with NIST-reported analogs .
- Mass Spectrometry : High-resolution ESI-MS can confirm the molecular ion peak (e.g., [M+H]) with an error margin <5 ppm.
Q. What are the critical considerations for designing a synthetic route to this compound?
- Methodological Answer : Prioritize regioselectivity in methoxylation and hydroxylation. For example, use protecting groups (e.g., acetyl) for the phenolic -OH at C6 during methoxy group installation. A stepwise approach via Claisen-Schmidt condensation followed by selective demethylation (e.g., BBr) can achieve the desired substitution pattern . Monitor reaction progress with TLC (silica gel, ethyl acetate/hexane) to avoid over-oxidation.
Q. How does the solubility profile of this compound influence experimental design?
- Methodological Answer : Solubility varies with solvent polarity. In dimethyl sulfoxide (DMSO), solubility is high (>50 mg/mL), making it suitable for in vitro assays. For aqueous systems, prepare stock solutions in DMSO and dilute to ≤1% v/v in buffer (e.g., PBS) to avoid precipitation. Pre-filter (0.22 µm) before use in cell-based studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across studies?
- Methodological Answer : Discrepancies may arise from variations in stereochemical purity or assay conditions.
- Stereochemical Validation : Re-analyze enantiomeric excess using chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol 85:15) to confirm no racemization occurred during synthesis .
- Assay Standardization : Use a common positive control (e.g., quercetin for antioxidant assays) and normalize data to cell viability (MTT assay) to account for batch-to-batch variability .
Q. What strategies optimize the stability of (S)-6-Hydroxy-5,7,8-trimethoxy-2-phenylchroman-4-one under experimental conditions?
- Methodological Answer :
- Storage : Store at -20°C under inert gas (argon) to prevent oxidation of the phenolic -OH group. Lyophilization in amber vials extends shelf life .
- In Situ Stability : For kinetic studies, add antioxidants (e.g., 0.1% ascorbic acid) to aqueous solutions and monitor degradation via UV-Vis at 280 nm over 24 hours .
Q. How do substituent positions (e.g., methoxy vs. hydroxyl groups) modulate this compound’s interaction with biological targets?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to compare binding affinities of analogs. For example, the C5/C7 methoxy groups may enhance hydrophobic interactions with kinase active sites, while the C6 -OH group participates in hydrogen bonding. Validate predictions with site-directed mutagenesis or competitive binding assays .
Q. What experimental designs address low reproducibility in pharmacological assays?
- Methodological Answer :
- Dose-Response Curves : Use a minimum of six concentrations (e.g., 1–100 µM) in triplicate to ensure statistical power.
- Blinding : Implement double-blinding for high-throughput screens to minimize bias.
- Matrix Effects : Include controls for solvent (DMSO) and matrix interference (e.g., serum proteins) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
